molecular formula C9H9N3 B13709528 4-(3-Methylphenyl)-1H-1,2,3-triazole

4-(3-Methylphenyl)-1H-1,2,3-triazole

Cat. No.: B13709528
M. Wt: 159.19 g/mol
InChI Key: XQHCBHNLRWLGQS-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-1H-1,2,3-triazole is a chemical building block of significant interest in organic synthesis and medicinal chemistry research. The 1,2,3-triazole core is known for its metabolic stability and ability to participate in hydrogen bonding, which can improve the physicochemical properties and pharmacokinetics of candidate molecules . As part of a class of nitrogen-containing heterocycles, this compound serves as a versatile precursor or intermediate in the design and synthesis of novel bioactive molecules . Researchers utilize triazole scaffolds like this one in the exploration of new therapeutic agents due to the wide range of biological activities exhibited by triazole derivatives. These activities include, but are not limited to, anticancer , antimicrobial , antioxidant , and anti-inflammatory effects . The structural motif of fusing a triazole ring with a substituted phenyl group is common in developing potent compounds, such as in the synthesis of novel 1,2,3-triazole-containing nitrones investigated for their antioxidant properties . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

4-(3-methylphenyl)-2H-triazole

InChI

InChI=1S/C9H9N3/c1-7-3-2-4-8(5-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12)

InChI Key

XQHCBHNLRWLGQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNN=C2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation for 4 3 Methylphenyl 1h 1,2,3 Triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies for 1,4-Regioisomer Formation of 4-(3-Methylphenyl)-1H-1,2,3-triazole

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and the most prevalent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction involves the coupling of a terminal alkyne, in this case, 1-ethynyl-3-methylbenzene, with an azide (B81097) in the presence of a copper(I) catalyst. The CuAAC reaction is highly efficient and regioselective, exclusively yielding the 1,4-isomer. nih.govnih.gov The reaction is characterized by its mild conditions, high yields, and tolerance of a wide variety of functional groups. nih.govbeilstein-journals.org The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the CuAAC reaction is highly dependent on the reaction conditions and the catalyst system employed. A variety of copper sources and ligands have been investigated to optimize the synthesis of 1,4-disubstituted 1,2,3-triazoles. Commonly, the active Cu(I) catalyst is generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. nsf.gov

The choice of solvent also plays a crucial role. While traditional organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective, there has been a significant shift towards greener solvents such as water, glycerol, and deep eutectic solvents. consensus.appbeilstein-journals.orgorganic-chemistry.orgfrontiersin.org Ligands can be used to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, thereby increasing the reaction rate and yield. nih.gov

Table 1: Selected Optimized Conditions for CuAAC Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

Copper Source Ligand/Additive Solvent Temperature (°C) Time (h) Yield (%) Reference
CuI LiOt-Bu DMF 80 20 High beilstein-journals.org
Cu(OAc)₂·H₂O Sodium Ascorbate THF/H₂O (1:1) 50 8 85 nih.gov
CuSO₄·5H₂O Sodium Ascorbate THF/H₂O/EtOH (2:2:1) 100 - High acs.org
CuI Diethylamine Glycerol Room Temp. - Good to Excellent consensus.app
Cu₂O/HTNT-7 - Water Room Temp. - Excellent nih.gov
[CuI(PPh₃)]₄ L₁ Water (Ultrasonic) 60 0.5 up to 93 acs.org

Stereochemical Control in this compound Synthesis

The reviewed literature did not provide specific methodologies for the direct stereochemical control in the synthesis of this compound itself, as the core cycloaddition reaction forms an aromatic triazole ring which is planar. However, stereochemistry can be introduced by using chiral starting materials, either the alkyne or the azide, which contain pre-existing stereocenters. For instance, the synthesis of chiral 1H-1,2,3-triazole analogs has been achieved through a Mitsunobu reaction to introduce a chiral center in a precursor molecule before the cycloaddition step. frontiersin.org This approach allows for the preparation of enantiomerically enriched triazole derivatives where the stereocenter is located on a substituent attached to the triazole ring.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Approaches for 1,5-Regioisomer Formation

In contrast to the copper-catalyzed reaction that yields 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to selectively synthesize the 1,5-regioisomer. nih.govorganic-chemistry.org This method significantly broadens the scope of accessible triazole structures. The RuAAC reaction typically employs ruthenium(II) complexes, such as [CpRuCl]₄ or CpRuCl(PPh₃)₂, as catalysts. organic-chemistry.orgacs.orgbohrium.com

A key advantage of the RuAAC is its ability to react with both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net The reaction mechanism is believed to involve an oxidative coupling pathway, forming a ruthenacycle intermediate, which is distinct from the mechanism of CuAAC. organic-chemistry.org The choice of catalyst and reaction conditions, including the use of microwave irradiation, can significantly influence the reaction's efficiency and yield. acs.orgbohrium.com

Metal-Free and Organocatalytic Routes to this compound

While metal-catalyzed reactions are highly efficient, the development of metal-free and organocatalytic alternatives is a growing area of interest to avoid potential metal contamination in the final products, which is particularly important for pharmaceutical applications. nih.gov Several strategies have been developed for the synthesis of 4-aryl-1H-1,2,3-triazoles without the use of metal catalysts.

One approach involves the use of iodine as a promoter in a formal [2+2+1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide. organic-chemistry.orgacs.orgorganic-chemistry.org Another metal-free method is the three-component reaction of aldehydes, nitroalkanes, and sodium azide, which can be mediated by hexafluoroisopropanol (HFIP). acs.org Furthermore, solvent-free syntheses have been reported, for instance, using diphenyl phosphorazidate (DPPA) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). tandfonline.com Organocatalytic methods, such as enolate-mediated or enamine-mediated [3+2]-cycloadditions, have also been developed for the synthesis of substituted 1,2,3-triazoles. nih.govdntb.gov.ua

Green Chemistry Principles in the Synthesis of this compound

Solvent-Free and Aqueous Medium Conditions

A significant focus of green chemistry in triazole synthesis is the replacement of volatile organic compounds (VOCs) with more benign alternatives or the elimination of solvents altogether. Water is an ideal green solvent due to its non-toxicity, availability, and safety. consensus.app Several CuAAC reactions have been successfully performed in aqueous media, often with enhanced reaction rates. consensus.appfrontiersin.orgacs.orgfrontiersin.org The use of ultrasound irradiation in aqueous media can further accelerate the reaction. acs.orgmdpi.com

Solvent-free reaction conditions represent another important green approach. tandfonline.comresearchgate.net These reactions are typically conducted by mixing the neat reactants, sometimes with a solid-supported catalyst, and applying heat or microwave irradiation. This approach minimizes waste and simplifies product purification.

Table 2: Green Synthetic Approaches for 4-Aryl-1,2,3-Triazoles

Method Catalyst/Promoter Solvent Conditions Key Feature Reference
CuAAC CuI/Diethylamine Glycerol Room Temp. Biodegradable solvent consensus.app
CuAAC Visible-light/Copper Water Mild Recyclable catalyst/solvent consensus.app
Cycloaddition DBU Water - High atom economy consensus.app
CuAAC Cu(II)-ADES Deep Eutectic Solvent Base-free Reusable catalytic solvent consensus.app
Cycloaddition TBAF Solvent-free Mild No inert atmosphere needed researchgate.net
Cycloaddition Iodine DMSO 90 °C Metal- and azide-free organic-chemistry.org
Cycloaddition Enaminones/Tosyl azide Water 40 °C Catalyst- and additive-free beilstein-journals.org

Recyclable Catalytic Systems

The synthesis of this compound, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-methylphenylacetylene and an azide source, has benefited significantly from the development of recyclable catalytic systems. These systems address the economic and environmental concerns associated with homogeneous catalysts by immobilizing the active catalytic species on a solid support, allowing for easy separation and reuse. acs.orgrsc.org

A variety of materials have been employed as supports for copper catalysts, including silica (B1680970), polymers, magnetic nanoparticles, and biopolymers like chitosan (B1678972). rsc.orgmdpi.commdpi.com For instance, copper sulfate immobilized on chitosan has been demonstrated as an effective and recyclable heterogeneous catalyst for azide-alkyne cycloaddition reactions in aqueous media. rsc.orgrsc.org This system offers the advantage of performing the reaction in water at ambient temperature, with the catalyst being reusable multiple times without a significant loss of activity. rsc.orgrsc.org Similarly, copper ions supported on functionalized reverse phase silica gel and thermoresponsive hydrogels have been developed as air-stable and reusable catalysts for CuAAC reactions in water. nih.gov

Heterogeneous catalysts featuring copper nanoparticles supported on materials like carbon have also shown high efficiency and versatility in CuAAC reactions. acs.org These catalysts can be easily recovered and reused, making them a sustainable option for the synthesis of 1,2,3-triazoles. acs.org The development of single-atom copper catalysts on supports like mesoporous graphitic carbon nitride represents a frontier in this area, offering high catalytic performance and selectivity. acs.orgpolimi.it

Below is a table summarizing various recyclable catalytic systems applicable to the synthesis of this compound.

Catalyst SupportActive SpeciesSolventKey Advantages
ChitosanCopper SulfateWaterRecyclable, operates at ambient temperature, environmentally benign. rsc.orgrsc.org
Reverse Phase Silica GelCopper(I) and Copper(II)WaterAir-stable, reusable over multiple cycles. nih.gov
CarbonCopper NanoparticlesWaterHighly versatile, efficient for multicomponent reactions, easily recoverable. acs.org
Mesoporous Graphitic Carbon NitrideSingle-Atom CopperDMFHigh activity and selectivity, base-free conditions. acs.orgpolimi.it
Alumina-TitaniaCopper-Zinc-Ligand-, base-, and additive-free conditions, reusable. rsc.org

Post-Cycloaddition Functionalization and Derivatization Strategies for this compound

Following the successful synthesis of the this compound core, further molecular diversity can be achieved through post-cycloaddition functionalization and derivatization. These strategies allow for the introduction of various substituents onto the triazole ring, enabling the fine-tuning of its chemical and physical properties.

Regioselective Functionalization of the Triazole Core

Regioselective functionalization of the 1,2,3-triazole ring is crucial for accessing specific isomers with desired properties. The C-H bonds of the triazole ring can be targeted for functionalization. For instance, palladium-catalyzed direct arylation has been developed for the C-5 position of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org This methodology allows for the introduction of various aryl groups at the C-5 position with high regioselectivity. nih.gov While direct C-4 functionalization is generally more challenging, specific methods have been developed to achieve this transformation. nih.gov Copper-catalyzed C-H amination of 2-aryl-1,2,3-triazole N-oxides has also been reported for the synthesis of 4-amino-2-aryl-1,2,3-triazole derivatives. rsc.org

Arylation and Alkylation at Nitrogen and Carbon Positions

The nitrogen atoms of the 1,2,3-triazole ring can also be functionalized through arylation and alkylation reactions. The N-arylation of 1,2,3-triazoles can lead to a mixture of N1 and N2 isomers. nih.gov However, palladium-catalyzed methods have been developed that exhibit high selectivity for the N2-arylation of 4-substituted 1,2,3-triazoles. nih.gov Copper-catalyzed N-arylation reactions have also been studied, with the regioselectivity often influenced by the steric hindrance of the substituents on the triazole ring. scielo.br Catalyst-free methods for the regioselective N2-arylation of 1,2,3-triazoles using diaryliodonium salts have also been reported, offering a convenient protocol to access N2-aryl-1,2,3-triazoles. acs.org

Alkylation of the triazole ring can also occur at the nitrogen atoms, and the regioselectivity can be influenced by the reaction conditions and the nature of the alkylating agent.

The following table summarizes key functionalization strategies for the this compound core.

Functionalization TypePositionCatalyst/ReagentKey Features
C-H ArylationC-5PalladiumHighly regioselective for the C-5 position. nih.govacs.org
N-ArylationN-2PalladiumHighly selective for the N-2 position. nih.gov
N-ArylationN-2CopperRegioselectivity influenced by steric factors. scielo.br
N-ArylationN-2Diaryliodonium SaltsCatalyst-free and regioselective. acs.org

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound via the CuAAC reaction has been the subject of extensive mechanistic studies, including density functional theory (DFT) calculations, to elucidate the reaction pathway and the factors governing its high efficiency and regioselectivity. nih.govmdpi.comnih.gov

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate from the terminal alkyne (3-methylphenylacetylene) and a Cu(I) catalyst. nih.govaatbio.com This copper acetylide then reacts with the azide in a stepwise manner. DFT studies have suggested that the reaction proceeds through a six-membered copper(III) metallacycle intermediate. nih.gov The formation of this intermediate is followed by reductive elimination to yield the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst. aatbio.com

Kinetic studies have shown that the ligand-free CuAAC reaction is second order with respect to the concentration of copper(I) ions, suggesting the involvement of a dinuclear copper intermediate in the catalytic cycle. nih.gov The coordination of copper to the alkyne significantly lowers the activation barrier compared to the uncatalyzed thermal Huisgen cycloaddition, accounting for the dramatic rate acceleration observed in the CuAAC reaction. nih.govorganic-chemistry.org

DFT calculations have also been employed to understand the regioselectivity of the reaction, which overwhelmingly favors the formation of the 1,4-isomer. nih.gov The calculations indicate that the transition state leading to the 1,4-isomer is energetically more favorable than the one leading to the 1,5-isomer. nih.gov

Recent investigations have also explored alternative mechanisms, particularly for heterogeneous catalysts. For instance, with a CNT-supported gold-copper nanocluster catalyst, DFT results suggest that the alkyne is activated through π-complexation rather than deprotonation to form a σ,π-alkynyl intermediate. acs.org

Advanced Spectroscopic and Structural Elucidation of 4 3 Methylphenyl 1h 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(3-Methylphenyl)-1H-1,2,3-triazole, a combination of ¹H, ¹³C, and two-dimensional NMR techniques would be required to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

¹H and ¹³C NMR Spectral Analysis for this compound

A ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of the hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the triazole ring proton, the aromatic protons of the methylphenyl group, and the methyl group protons.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, nine distinct carbon signals would be anticipated, corresponding to the two carbons of the triazole ring, the six carbons of the methylphenyl ring, and the single carbon of the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Based on General Chemical Shift Ranges and Analogous Compounds)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Triazole CH7.5 - 8.5 (singlet)115 - 125
Triazole C-ArNot Applicable140 - 150
Methylphenyl C-1'Not Applicable130 - 135
Methylphenyl C-2'7.5 - 7.8 (singlet or narrow multiplet)125 - 130
Methylphenyl C-3'Not Applicable138 - 142
Methylphenyl C-4'7.1 - 7.4 (multiplet)128 - 132
Methylphenyl C-5'7.2 - 7.5 (triplet)128 - 132
Methylphenyl C-6'7.1 - 7.4 (multiplet)122 - 127
Methyl CH₃2.3 - 2.5 (singlet)20 - 25
NH (Triazole)Broad, 12.0 - 15.0 (or not observed)Not Applicable

Note: These are estimated values and require experimental verification.

Two-Dimensional NMR Techniques for Connectivity Mapping

To confirm the assignments made from one-dimensional NMR, two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would establish the connectivity between neighboring protons, particularly within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive C-H assignments.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry would be used to confirm the molecular weight of this compound and to study its fragmentation pattern under ionization. The molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (159.19). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₉H₉N₃.

The fragmentation of 1,2,3-triazoles typically involves the loss of a molecule of nitrogen (N₂), which would result in a significant fragment ion at m/z 131. nih.gov Further fragmentation of the methylphenyl group would also be expected.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment Ion
159[C₉H₉N₃]⁺ (Molecular Ion)
131[C₉H₉N]⁺ ([M-N₂]⁺)
116[C₈H₆N]⁺ ([M-N₂-CH₃]⁺)
91[C₇H₇]⁺ (Tropylium ion)

Note: These are predicted fragmentation patterns and require experimental verification.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the triazole ring (typically broad, around 3100-3300 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and triazole rings (in the 1400-1600 cm⁻¹ region), and various bending vibrations at lower wavenumbers.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic ring.

Table 3: Predicted IR and Raman Vibrational Bands for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Stretch (Triazole)3100 - 3300 (broad)Weak or inactive
Aromatic C-H Stretch3000 - 31003000 - 3100 (strong)
Aliphatic C-H Stretch2850 - 30002850 - 3000 (strong)
C=N, C=C Ring Stretch1400 - 16501400 - 1650 (strong)
N-N=N Stretch~1200Variable
C-H Bending700 - 900Variable

Note: These are generalized predictions and require experimental data for confirmation.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Intermolecular Interactions and Supramolecular Assembly

A detailed crystallographic study would also elucidate the intermolecular interactions that govern the crystal packing. Hydrogen bonding involving the N-H group of the triazole ring is a common and critical interaction in the solid state of such compounds. These hydrogen bonds can lead to the formation of chains, sheets, or more complex three-dimensional networks. Additionally, π-π stacking interactions between the aromatic triazole and phenyl rings, as well as C-H···π interactions, are often observed and play a significant role in the supramolecular assembly. nih.gov Analysis of the crystal packing would provide insights into the forces that stabilize the solid-state structure.

Computational and Theoretical Investigations of 4 3 Methylphenyl 1h 1,2,3 Triazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become indispensable tools for understanding the intrinsic properties of molecules, offering insights into electronic structure, stability, and reactivity that complement experimental findings. For 4-(3-methylphenyl)-1H-1,2,3-triazole, these computational methods provide a detailed picture of its molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. semanticscholar.org Studies on similar 4-aryl-1,2,3-triazole structures, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to predict optimized molecular geometries in the ground state. nih.govtandfonline.com

DFT calculations provide precise values for bond lengths and angles. The bond lengths within the triazole ring indicate significant electron delocalization, with values intermediate between typical single and double bonds. nih.gov

Table 1: Representative Calculated Bond Lengths and Angles for a 4-Aryl-1H-1,2,3-triazole System Data synthesized from studies on analogous structures.

ParameterBond/AngleTypical Calculated Value
Bond Length (Å) N1–N21.34 - 1.36 Å
N2–N31.30 - 1.31 Å
C4–C51.38 - 1.39 Å
N1–C51.34 - 1.35 Å
N3–C41.36 - 1.37 Å
C4–C(Aryl)1.45 - 1.46 Å
Bond Angle (°) N1–N2–N3~109°
N2–N3–C4~108°
N3–C4–C5~107°
C4–C5–N1~108°
C5–N1–N2~110°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. ajchem-a.com

For this compound, FMO analysis performed using DFT calculations shows a distinct distribution of electron density. researchgate.net The HOMO is typically localized on the more electron-rich 3-methylphenyl ring, which acts as the primary electron-donating part of the molecule. researchgate.netresearchgate.net Conversely, the LUMO is generally centered on the electron-deficient 1,2,3-triazole ring, which serves as the electron-accepting moiety. researchgate.netresearchgate.net This separation of the frontier orbitals is characteristic of D-π-A (donor-pi-acceptor) systems and is crucial for understanding the molecule's electronic transitions and potential charge-transfer properties. researchgate.net The energy gap and other related quantum chemical descriptors, such as electronegativity (χ), hardness (η), and softness (σ), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. semanticscholar.orgirjweb.com

Table 2: Representative FMO Parameters for 1,2,3-Triazole Derivatives Data synthesized from computational studies on analogous structures.

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Global Hardness (η)Global Softness (σ)
Phenyl-1,2,3-triazole derivative-6.5 to -7.0-1.0 to -1.55.0 to 6.02.5 to 3.00.17 to 0.20
Substituted Aryl-1,2,3-triazole-6.0 to -6.8-1.2 to -2.04.0 to 5.52.0 to 2.750.18 to 0.25

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.comnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). ajchem-a.comresearchgate.net

For this compound, the MEP map is expected to show the most negative potential (red/yellow regions) concentrated around the nitrogen atoms of the triazole ring due to their high electronegativity and the presence of lone pairs of electrons. nih.govresearchgate.net These nitrogen atoms represent the most likely sites for hydrogen bonding and interactions with electrophiles. irjweb.com The hydrogen atom attached to the triazole nitrogen (N-H) would exhibit a positive potential (blue region), making it a potential hydrogen bond donor site. The phenyl ring generally shows a region of neutral or slightly negative potential (green/yellow), while the hydrogen atoms of the phenyl and methyl groups exhibit positive potentials. nih.gov This information is crucial for understanding intermolecular interactions and drug-receptor binding mechanisms. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic data, which serves as a powerful aid in the structural characterization of newly synthesized compounds. DFT calculations are widely used to compute theoretical vibrational frequencies (IR) and Nuclear Magnetic Resonance (NMR) chemical shifts. tandfonline.com

Theoretical vibrational frequencies for this compound can be calculated using DFT (e.g., at the B3LYP/cc-pVDZ level). core.ac.uk The calculated frequencies often show good agreement with experimental FT-IR spectra, although they are typically scaled by a factor to correct for anharmonicity and basis set deficiencies. core.ac.uk Key vibrational modes for this molecule include the N-H stretching of the triazole ring, C-H stretching of the aromatic and methyl groups, C=N and N=N stretching within the triazole ring, and various in-plane and out-of-plane bending vibrations. nsf.govresearchgate.net

The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. tandfonline.comcore.ac.uk The calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS). These theoretical values are highly valuable for assigning signals in experimental NMR spectra, especially for complex molecules. nih.gov For this compound, key predicted signals would include the triazole C-H and N-H protons, the aromatic protons of the methylphenyl ring, and the distinct carbons of both the triazole and phenyl rings. nih.govrsc.org

Table 3: Representative Calculated Vibrational Frequencies for a 4-Aryl-1H-1,2,3-triazole Data synthesized from computational studies on analogous structures.

Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm⁻¹)
N-H StretchingTriazole Ring3150 - 3250
Aromatic C-H StretchingPhenyl Ring3050 - 3150
C=N StretchingTriazole Ring1550 - 1615
Aromatic C=C StretchingPhenyl Ring1450 - 1600
C-N StretchingTriazole Ring1420 - 1475

Table 4: Representative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) Data synthesized from computational and experimental studies on analogous structures.

NucleusGroupTypical Chemical Shift (ppm)
¹H NMR Triazole C-H8.1 - 8.5
Aromatic C-H7.2 - 7.8
Methyl (CH₃)2.3 - 2.5
¹³C NMR Triazole C4/C5117 - 149
Aromatic C (unsubstituted)125 - 130
Aromatic C (substituted)130 - 140
Methyl (CH₃)~21

Molecular Modeling and Docking Studies for Non-Clinical Biological Interactions

Molecular modeling techniques, particularly molecular docking, are employed to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. ekb.eg These non-clinical, in silico studies are instrumental in rational drug design and in elucidating potential mechanisms of action for bioactive compounds like 1,2,3-triazole derivatives, which are known to exhibit a wide range of biological activities. researchgate.netresearchgate.net

Molecular docking studies have been performed on numerous 1,2,3-triazole derivatives to explore their potential as enzyme inhibitors. nih.govnih.gov These studies help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govresearchgate.net

For a molecule like this compound, docking simulations against various enzyme targets (e.g., cyclooxygenases, kinases, acetylcholinesterase) can predict its plausible binding modes. researchgate.netnih.gov The triazole ring is a key pharmacophore, often acting as a bioisostere for an amide bond and participating in crucial interactions. semanticscholar.org The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The 3-methylphenyl ring can engage in hydrophobic and π-π stacking interactions with nonpolar and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the enzyme's active site. researchgate.net The predicted binding energy from these simulations provides a qualitative estimate of the binding affinity, helping to rank potential inhibitors and guide further experimental studies. semanticscholar.org For instance, docking studies on similar triazole hybrids have shown that the stability of the complex within an enzyme's binding pocket is enhanced by the formation of multiple hydrogen bonds. researchgate.net

Reaction Pathway Modeling and Transition State Analysis for Synthetic Processes

Computational chemistry, particularly through the use of Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like 1,2,3-triazoles. For the formation of this compound, which is typically synthesized via a Huisgen 1,3-dipolar cycloaddition between 3-methylphenylacetylene and an azide (B81097) source, theoretical modeling can provide deep insights into the reaction pathway and the structures of transient species.

While specific computational studies detailing the reaction pathway for the synthesis of this compound are not extensively available in the public domain, the general mechanism for the thermal, uncatalyzed 1,3-dipolar cycloaddition between phenylacetylene (B144264) and azides has been a subject of theoretical investigation. These studies form a reliable basis for understanding the synthesis of its substituted derivatives.

The reaction is generally understood to proceed through a concerted, though often asynchronous, mechanism. This means that the two new sigma bonds that form the triazole ring are formed in a single step, but not necessarily at the exact same rate. Computational modeling of this process involves several key steps:

Geometry Optimization: The initial structures of the reactants (3-methylphenylacetylene and the azide), the transition state (TS), and the final product (this compound) are optimized to find their lowest energy conformations.

Transition State Search: A critical step is locating the transition state structure that connects the reactants to the products. This is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of this stationary point, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Calculation: By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed. The difference in energy between the reactants and the transition state gives the activation energy (ΔE‡), a crucial parameter that determines the reaction rate.

Theoretical studies on the parent reaction between phenylacetylene and hydrazoic acid indicate that the formation of both possible regioisomers, the 1,4-disubstituted and the 1,5-disubstituted triazoles, have similar and relatively high activation energies, suggesting that the thermal reaction often produces a mixture of products with low regioselectivity. rsc.org

For the synthesis of this compound, two primary transition states would be modeled to determine the regioselectivity: one leading to the 4-(3-methylphenyl) isomer (TS1) and another leading to the 5-(3-methylphenyl) isomer (TS2).

Table 1: Hypothetical Computational Parameters for the Cycloaddition Reaction This table is illustrative and based on general findings for similar reactions. Specific experimental or computational data for this compound synthesis is not available in the cited literature.

ParameterReactantsTransition State (TS1)Product
Species 3-Methylphenylacetylene + HN₃[Cycloaddition TS]This compound
Relative Energy (kcal/mol) 0.0~20-25Negative Value
Key Bond Distances (Å) N/AC-N (forming): ~2.0-2.2C-N (formed): ~1.35
C-N (forming): ~2.0-2.2C-N (formed): ~1.34
Imaginary Frequency (cm⁻¹) N/APresentN/A

The analysis of the transition state geometry provides further details. In an asynchronous transition state for this type of cycloaddition, the formation of one of the new C-N bonds is typically more advanced than the other. The lengths of these forming bonds in the calculated transition state structure reveal the degree of asynchronicity.

Furthermore, computational models can predict the influence of substituents on the reaction. The methyl group on the phenyl ring in this compound is an electron-donating group. Theoretical calculations on similar systems have shown that both electron-donating and electron-withdrawing groups on the phenylacetylene ring can influence the activation energy and the regioselectivity of the cycloaddition, although the effects are often subtle in the absence of a catalyst.

Structure Activity Relationship Sar Studies of 4 3 Methylphenyl 1h 1,2,3 Triazole Derivatives in Non Clinical Contexts

Impact of the 3-Methylphenyl Moiety on Molecular Recognition and Interactions

The 3-methylphenyl (m-tolyl) group plays a significant role in the molecular interactions of these triazole derivatives. Its position and electronic properties are key determinants of biological activity. The methyl group, being electron-releasing, can influence the electronic environment of the entire molecule, which in turn affects binding affinity to biological targets. nih.gov

In studies of enzyme inhibition, the substitution pattern on the phenyl ring is critical. For instance, in a series of 1,2,4-triazole (B32235) derivatives designed as α-glucosidase inhibitors, the compound bearing a 3-methylphenyl moiety was identified as one of the most active. nih.gov Research indicated that among various methylphenyl substituents (ortho-, meta-, para-), the meta-substituted analog demonstrated the highest activity, underscoring the importance of the 3-position for this specific enzymatic interaction. nih.gov

Furthermore, the lipophilic nature of the methyl group can enhance hydrophobic interactions within the binding pockets of target proteins. In the context of anticancer activity, it has been observed that electron-releasing groups on the phenyl ring attached to the triazole core can enhance cytotoxic potential against various tumor cell lines. nih.gov This suggests that the 3-methylphenyl group may contribute favorably to the binding and inhibition of targets relevant to cancer cell proliferation. Molecular docking analyses have further suggested that the triazole ring itself can be crucial for activity, enhancing binding through pi-pi stacking and polar interactions with key amino acid residues like tyrosine. researchgate.net

Regiochemical Influence of Triazole Substitution on Biological Activities

The 1,2,3-triazole ring can exist as different regioisomers, primarily 1,4-disubstituted and 1,5-disubstituted derivatives. The specific arrangement of substituents profoundly impacts the molecule's shape, dipole moment, and hydrogen bonding capability, thereby influencing its biological profile.

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes can produce a mixture of 1,4- and 1,5-regioisomers. nih.gov However, the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a powerful tool for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This high degree of regioselectivity is crucial for systematic SAR studies, as it allows for the consistent production of a single isomer, ensuring that the observed biological activity can be attributed to a specific chemical structure. nih.gov

While direct comparative studies between 1,4- and 1,5-isomers of 4-(3-Methylphenyl)-1H-1,2,3-triazole are not extensively detailed, the vast majority of biologically evaluated triazoles are the 1,4-disubstituted isomers due to their synthetic accessibility. nih.govtandfonline.com The regiochemistry dictates the spatial orientation of the pendant groups. For example, in the 1,4-isomer, the substituents are positioned at opposite ends of the triazole ring, creating a more linear geometry compared to the angular arrangement of the 1,5-isomer. This difference in geometry can dramatically alter how the molecule fits into a target's binding site, affecting its activity.

In Vitro Biological Activity Screening and Mechanistic Insights

Derivatives of this compound have been evaluated in a variety of in vitro assays to profile their biological activities and elucidate their potential mechanisms of action at a cellular level.

The triazole nucleus is a core component of several clinically used antifungal agents, such as fluconazole (B54011) and itraconazole, which act by inhibiting fungal ergosterol (B1671047) synthesis. google.comfrontiersin.org Consequently, novel triazole derivatives are frequently screened for their antimicrobial properties.

In evaluations of novel 1,2,3-triazole and 1,2,4-triazole hybrids, compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. researchgate.netnih.gov For example, a series of N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives showed notable activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans. researchgate.net

Structure-activity relationship studies in this area have revealed key insights. For instance, in one study on 1,2,3-triazole-bis-1,2,4-triazole-3-thione derivatives, increasing the hydrophobicity at the N-1 position of the 1,2,3-triazole ring (e.g., by extending an alkyl chain) was found to enhance antimicrobial activity, likely by facilitating better penetration of the microbial cell membrane. nih.gov Another study found that for certain 1,2,4-triazole derivatives, the presence of a 4-trichloromethyl group on the phenyl ring led to the highest antibacterial activity, equivalent to the standard drug ceftriaxone. nih.gov

Compound TypeMicroorganismActivity MetricResultReference
1,2,3-Triazole bis-4-amino-1,2,4-triazole-3-thione derivative (7d)Gram-positive bacteriaMIC4–64 µg/mL nih.gov
1,2,3-Triazole bis-4-amino-1,2,4-triazole-3-thione derivative (7d)Gram-negative bacteriaMIC4–128 µg/mL nih.gov
1,2,3-Triazole bis-4-amino-1,2,4-triazole-3-thione derivative (7d)FungiMIC2–64 µg/mL nih.gov
4-Amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole derivativeVarious bacteriaMIC5 µg/mL nih.gov
Pyridine-1,2,4-triazole derivative (C4)Mycobacterium tuberculosis H37RaMIC0.976 µg/mL nih.govmdpi.com

The antiproliferative properties of 1,2,3-triazole derivatives have been extensively investigated against a panel of human cancer cell lines. nih.gov Studies have shown that modifications to the phenyl ring and the addition of other heterocyclic moieties can lead to potent cytotoxic agents.

A study on pyrazole-1,2,3-triazole hybrids demonstrated that a derivative with a 4-methylphenyl group exhibited significant cytotoxicity against human liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines. nih.gov The same study noted that analogs with electron-releasing substituents (like methyl or methoxy (B1213986) groups) on the phenyl ring generally showed higher cytotoxic potential than those with electron-withdrawing groups (like nitro or carboxy groups). nih.gov

Other research has explored triazole-amino acid conjugates, which have shown significant inhibition of MCF-7 and HepG-2 cancer cell proliferation at low micromolar concentrations. mdpi.com Similarly, indolyl 1,2,4-triazole derivatives have demonstrated potent cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the low micromolar range, comparable to the reference drug staurosporine. rsc.org

Compound/Derivative TypeCell LineActivity (IC50, µM)Reference
Pyrazole- nih.govnih.govgoogle.com-triazole- nih.govnih.govresearchgate.net-triazole hybrid (4-methylphenyl derivative 5)HepG-2 (Liver)15.31 nih.gov
HCT-116 (Colon)19.35 nih.gov
MCF-7 (Breast)20.00 nih.gov
Indolyl 1,2,4-triazole derivative (Vf)MCF-7 (Breast)2.91 rsc.org
MDA-MB-231 (Breast)1.914 rsc.org
Indolyl 1,2,4-triazole derivative (Vg)MCF-7 (Breast)0.891 rsc.org
MDA-MB-231 (Breast)3.479 rsc.org
Schiff base derivative (TB-NO2)HEPG2 (Liver)Effective Activity ekb.eg
HCT-116 (Colon)Effective Activity ekb.eg
MCF-7 (Breast)Effective Activity ekb.eg

Triazole derivatives have been identified as potent inhibitors of various enzymes implicated in different diseases. The ability of the triazole nitrogen atoms to coordinate with metal ions in enzyme active sites is a key feature of their inhibitory mechanism. frontiersin.org

One of the most notable activities is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. A study of azinane-1,2,4-triazole derivatives found that the compound featuring a 3-methylphenyl group (compound 12d) exhibited excellent α-glucosidase inhibition with an IC50 value of 36.74 ± 1.24 µM, outperforming the standard drug acarbose. nih.govacs.org The same derivative also showed potent inhibition of acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease therapy, with an IC50 of 0.73 ± 0.54 µM. nih.govacs.org

Other enzymes are also targeted by triazole derivatives. Hybrid molecules containing both 1,2,3-triazole and 1,2,4-triazole moieties have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), aromatase, and key signaling kinases like EGFR and B-RAFV600E, which are important targets in cancer therapy. minia.edu.egnih.gov Additionally, certain 1H-1,2,3-triazole analogs have shown moderate to potent inhibitory activity against carbonic anhydrase-II. frontiersin.org

Compound/Derivative TypeEnzyme TargetActivity (IC50, µM)Reference
Azinane-1,2,4-triazole (3-methylphenyl derivative 12d)α-Glucosidase36.74 ± 1.24 nih.govacs.org
Acetylcholinesterase (AChE)0.73 ± 0.54 nih.govacs.org
Bis-triazole hybrid (19c)Aromatase22.40 nih.gov
EGFR0.112 nih.gov
B-RAFV600E0.09 nih.gov
1H-1,2,3-triazole analog (7b)Carbonic Anhydrase-II13.8 ± 0.63 frontiersin.org

In vitro studies have begun to uncover the molecular mechanisms through which triazole derivatives exert their cytotoxic effects. A primary mechanism identified is the induction of apoptosis, or programmed cell death.

For example, potent indolyl 1,2,4-triazole derivatives were found to significantly induce apoptosis in breast cancer cells. rsc.org Further investigation revealed that these compounds could arrest the cell cycle at different phases (G0/G1 or S phase), thereby preventing cancer cells from dividing and proliferating. rsc.org Similarly, certain Schiff base derivatives of 1,2,4-triazole were shown to induce apoptosis in MCF-7 cells, as confirmed by an increased Bax/Bcl-2 ratio, and also reduced the expression of genes related to cell growth and fibrosis, such as CTGF and PDGF. ekb.eg

Molecular docking studies have provided further mechanistic hypotheses. The anticancer activity of some triazole hybrids has been linked to their ability to bind to the active site of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that is often dysregulated in cancer. nih.gov Inhibition of EGFR can block downstream signaling cascades that are essential for cell growth and survival.

Lack of Specific Research Hinders Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Despite a comprehensive search of scientific literature, no dedicated Quantitative Structure-Activity Relationship (QSAR) studies focusing specifically on this compound derivatives in non-clinical contexts have been identified. As a result, a detailed analysis and the generation of specific data tables as requested cannot be provided at this time.

QSAR modeling is a computational technique used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. This method relies on the availability of a dataset of molecules with known structures and measured biological activities to develop predictive models. These models are valuable for designing new compounds with potentially improved properties.

The absence of published QSAR studies on this compound derivatives indicates that this specific chemical scaffold has likely not been the subject of extensive investigation in the context of structure-activity relationships. While numerous QSAR studies have been conducted on broader classes of 1,2,3-triazole and 1,2,4-triazole derivatives for various therapeutic targets, the specific substitution pattern of a 3-methylphenyl group at the 4-position of the 1H-1,2,3-triazole ring has not been a focused area of such research.

Similarly, a thorough search for the synthesis and biological evaluation of a series of this compound derivatives, which would be a prerequisite for any QSAR study, did not yield a sufficient dataset of compounds with corresponding biological activity data. Without such foundational research, it is not possible to construct a meaningful QSAR model or to discuss the detailed research findings and structure-activity relationships pertinent to this specific class of compounds.

Therefore, the requested article, with its detailed structure including data tables and specific research findings on the QSAR of this compound derivatives, cannot be generated due to the lack of available scientific data. Further research into the synthesis and biological testing of a diverse set of these compounds would be necessary before a robust QSAR analysis could be performed and its findings reported.

Advanced Applications and Material Science Contributions of 4 3 Methylphenyl 1h 1,2,3 Triazole

Applications in Catalysis and Organocatalysis

The 1,2,3-triazole moiety is a robust and effective scaffold in the design of catalysts, primarily due to the coordinating ability of its nitrogen atoms. This allows it to serve as a stable ligand for a variety of transition metals, influencing the catalytic activity and selectivity of the resulting metal complexes.

Ligand Design for Metal-Catalyzed Reactions

The 4-(3-Methylphenyl)-1H-1,2,3-triazole framework is an excellent candidate for ligand design in metal-catalyzed reactions. The triazole ring can coordinate with metal centers through its nitrogen atoms, forming stable organometallic complexes. ajphs.comnih.gov The electronic properties of these complexes can be finely tuned by the substituents on the phenyl ring. The 3-methyl group on the phenyl ring in this compound acts as a weak electron-donating group. This subtle modification can influence the energy of the Highest Occupied Molecular Orbital (HOMO) of the complex, thereby altering its redox potentials and photophysical properties. nih.gov

Research on analogous 4-phenyl-1,2,3-triazole ligands has demonstrated their versatility in forming complexes with various metals, including iridium(III), ruthenium(II), palladium(II), and copper(I). nih.govresearchgate.net For instance, iridium(III) complexes using 1-methyl-4-phenyl-1H-1,2,3-triazole as a cyclometalating ligand have been synthesized and shown to be effective emissive materials. nih.gov The strategic placement of the methyl group in the meta position is expected to modulate the steric and electronic environment around the metal center, potentially enhancing catalytic efficiency or selectivity in reactions such as C-H functionalization. nih.gov

Table 1: Examples of Metal Complexes with Analogous Phenyl-1,2,3-Triazole Ligands

Metal Center Ligand Type Application Reference
Iridium(III) Cyclometalating C^N ligand Luminescent Materials, Photoredox Catalysis nih.gov
Ruthenium(II) Anchoring Ligand Heterogeneous Catalysis huji.ac.ilrsc.org
Copper(I) Anchoring Ligand Heterogeneous Catalysis (Click Reactions) organic-chemistry.org

Heterogeneous Catalysis and Reusability

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst after the reaction. Immobilizing catalytic complexes onto solid supports offers a practical solution, creating heterogeneous catalysts that are easily recoverable and reusable. The 1,2,3-triazole unit is an ideal linker for covalently anchoring metal complexes to solid supports like silica (B1680970). huji.ac.ilrsc.org

Studies have shown that ruthenium(II) complexes can be anchored to SBA-15, a mesoporous silica support, via a triazole ligand. huji.ac.ilrsc.org This creates a highly efficient and reusable heterogeneous catalyst for reactions such as multicomponent click cycloadditions and hydrogen transfer reactions. Similarly, copper(I) has been immobilized on functionalized silica gel, with the resulting catalyst facilitating the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org This heterogeneous system demonstrates excellent recyclability, with the catalyst being reused for up to ten consecutive cycles without a significant drop in activity and minimal metal leaching. organic-chemistry.org The this compound moiety can be readily employed in such systems, serving as the stable covalent link between the active metal center and the solid support, thereby promoting sustainable catalytic processes.

Integration into Polymer Science and Functional Materials

The stability and functionality of the 1,2,3-triazole ring have made it a valuable component in polymer chemistry. Its incorporation into polymer chains can impart unique properties, including thermal stability, altered solubility, and the ability to coordinate with metal ions. mdpi.com

Development of Functionalized Polymers and Copolymers

A versatile strategy for integrating this compound into polymers involves its conversion into a polymerizable monomer. By introducing a vinyl group, for example at the N-1 position of the triazole ring, a "4-(3-methylphenyl)-1-vinyl-1H-1,2,3-triazole" monomer can be created. This monomer can then undergo polymerization to form homopolymers or be copolymerized with other vinyl monomers to produce copolymers with tailored properties. This approach allows for the creation of a new family of functionalized polymers where the physicochemical characteristics are influenced by the pendant triazole group. rsc.org

Polymers containing 1,2,3-triazole units in their backbone or as pendant groups are noted for their high glass transition temperatures and chemical stability. mdpi.comrsc.org The large dipole moment of the triazole ring contributes to inter-chain interactions, influencing the material's bulk properties. mdpi.com These triazole-functionalized polymers are promising candidates for applications in diverse areas, including as stable platforms for further chemical modification or as materials with specific binding capabilities. nih.govrsc.org

Role in Supramolecular Architectures and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct ordered, large-scale structures from smaller molecular units. The 1,2,3-triazole ring is an excellent participant in these interactions. It can act as both a hydrogen bond donor (the N-H group) and an acceptor (the other two nitrogen atoms), facilitating the self-assembly of molecules into well-defined architectures. mdpi.commdpi.com

Crystal structure analyses of similar 1,2,3-triazole derivatives reveal intricate networks of intermolecular interactions that dictate their solid-state packing. mdpi.com The this compound molecule is expected to form comparable supramolecular structures. The interplay between the hydrogen bonding capabilities of the triazole ring and potential π-π stacking interactions from the aromatic phenyl and triazole rings can guide its assembly into complex, three-dimensional networks. This controlled self-assembly is fundamental to the bottom-up fabrication of novel functional materials in fields like crystal engineering and nanotechnology.

Contributions to Optoelectronic Materials and Sensors

The rigid, aromatic nature of the 1,2,3-triazole core, combined with its electronic properties, makes it a valuable component in the design of optoelectronic materials and chemical sensors.

Derivatives of 1,2,3-triazoles are being explored for their potential in optoelectronic devices due to their luminescent properties. mdpi.com When used as ligands in metal complexes, particularly with heavy metals like iridium(III), the resulting materials can be highly phosphorescent. nih.gov The emission properties of these complexes, such as color and quantum yield, can be systematically tuned by modifying the ligands. The electron-donating methyl group in this compound can influence the charge transfer characteristics of its metal complexes, making it a useful component for developing new phosphors for organic light-emitting diodes (OLEDs) and other display technologies. nih.gov Furthermore, theoretical and experimental studies on some triazole derivatives have indicated significant nonlinear optical (NLO) properties, suggesting their potential for use in fabricating advanced optoelectronic devices. researchgate.net

The nitrogen-rich triazole ring also serves as an excellent binding site for metal ions, making it a key component in the development of chemosensors. nanobioletters.comresearchgate.net A typical triazole-based sensor consists of the triazole unit acting as a receptor or a linker, connecting a binding site to a signaling unit (a fluorophore). nih.gov Upon binding with a specific metal ion, a detectable change in the sensor's fluorescence or color occurs. Various chemosensors based on the 1,2,3-triazole scaffold have been developed for the selective detection of ions such as Cu(II) and Pb(II). ncl.res.innih.gov The incorporation of the this compound moiety into such sensor designs could offer a selective and sensitive means of detecting specific analytes.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Copper(I)
Iridium(III)
Ruthenium(II)
Palladium(II)
1-methyl-4-phenyl-1H-1,2,3-triazole
Zinc(II)
Nickel(II)
Copper(II)
Cobalt(II)
1-p-Tolyl-1H-1,2,3-triazol-4-yl-methanol
4-(3-methylphenyl)-1-vinyl-1H-1,2,3-triazole

Fluorescent Probes and Imaging Agents

While specific photophysical data for this compound is not extensively documented in dedicated studies, the broader class of 4-aryl-1,2,3-triazoles is well-established as a promising scaffold for fluorescent materials. The fluorescence properties of these compounds are highly tunable and depend on the nature of the substituents on the aryl and triazole rings.

The general principle involves creating a "push-pull" system, where an electron-donating group (like the methylphenyl group) and an electron-accepting group are attached to the conjugated system that includes the triazole ring. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is often responsible for strong fluorescence emission. Triazoles that incorporate both electron-donor and electron-acceptor aryl substituents can exhibit high fluorescence quantum yields. researchgate.net The 3-methylphenyl group acts as a weak electron-donating substituent, which can contribute to the molecule's potential as a fluorophore.

Research on structurally related compounds highlights the potential of this molecular design:

High Quantum Yields: Fused heterocyclic systems containing a p-tolyl substituted triazole ring, such as certain scielo.brchemical-product.comunpchemicals.comtriazolo[4,3-c]quinazolines, have been shown to be highly emissive, with fluorescent quantum yields reaching up to 94% in toluene (B28343) solutions. nih.gov

Tunable Emission: The fluorescent properties of 1,2,3-triazoles can be precisely adjusted by changing the substituents. For instance, a series of 4,5-bis(arylethynyl)-1,2,3-triazoles have been developed as fluorescent labels with a wide spectral range (350–600 nm) and large Stokes shifts, making them suitable for bioimaging. nih.gov

Environmental Sensitivity: The emission spectra of some aryl-triazole derivatives are sensitive to the polarity of their environment, a property known as solvatochromism. This makes them potentially useful as fluorescent probes to study the microenvironment of biological systems. researchgate.net

These findings suggest that this compound could serve as a core structure for the development of novel fluorescent probes, where its emission characteristics could be further enhanced by introducing electron-withdrawing groups or extending the conjugated system.

Components in Organic Semiconductors and Dye-Sensitized Solar Cells

The 1,2,3-triazole ring is an attractive component in the design of organic materials for electronic applications, including organic semiconductors and dye-sensitized solar cells (DSSCs). Its appeal stems from its high dipole moment, thermal stability, and its ability to function as a stable linker (π-bridge) or as part of a larger donor-acceptor system.

In the context of DSSCs, organic dyes typically consist of a donor (D), a π-bridge, and an acceptor (A) unit (D-π-A). The 1,2,3-triazole moiety has been successfully incorporated into these structures. For example, triazole units can be used as part of the donor structure in D-π-A systems designed for photovoltaic devices. researchgate.net The triazole ring helps to facilitate efficient intramolecular charge transfer from the donor to the acceptor upon light absorption, which is a critical step for electron injection into the semiconductor (e.g., TiO₂) and current generation.

While performance data for DSSCs incorporating this compound specifically is not available, research on related structures demonstrates the utility of the triazole core:

Enhanced Efficiency: Phenothiazine dendrimers that use 1,2,3-triazole as a bridging unit have been employed as additives in DSSCs, leading to enhanced power conversion efficiency. rsc.org

High-Performing Sensitizers: Novel organic sensitizers for DSSCs based on a triazatruxene (TAT) donor, which contains a triazole-like core, have achieved impressive power conversion efficiencies of over 12%, significantly outperforming conventional dyes. nih.gov

Application as Corrosion Inhibitors for Metal Surfaces

One of the most well-documented applications for triazole derivatives is the protection of metal surfaces from corrosion. These compounds are effective corrosion inhibitors, particularly for mild steel, copper, and its alloys in acidic environments. nih.gov They function by adsorbing onto the metal surface to form a protective film. This film acts as a barrier, isolating the metal from the corrosive medium. unpchemicals.com

The inhibition mechanism involves the lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings, which interact with the vacant d-orbitals of the metal atoms. unpchemicals.com This leads to the formation of a stable, coordinated layer on the surface.

While this compound has not been individually studied, extensive research on very similar compounds confirms the high efficacy of this structural class. The presence of the methylphenyl group can enhance the protective properties by increasing the electron density of the aromatic system and improving the surface coverage due to its size.

Corrosion Inhibition Efficiency of Structurally Related Triazole Derivatives on Mild Steel in HCl
Inhibitor CompoundCorrosive MediumConcentrationMax. Inhibition Efficiency (%)Reference
5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT)1 M HCl0.5 mM88.6 icrc.ac.ir
(1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM)1 M HCl1.0 mM81.0 nih.gov
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate1 M HCl1.0 mM95.3 nih.gov
4-[1-(4-Methoxy-phenyl)-1H- scielo.brchemical-product.comresearchgate.nettriazol-4-ylmethyl]-morpholine (MPTM)1 M HCl900 ppm94.0 researchgate.net
3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT)1 M HCl-99.0 bohrium.com

The data clearly indicate that triazoles featuring methylphenyl (tolyl) or phenyl substituents are highly effective corrosion inhibitors for mild steel in strong acid. The adsorption of these molecules on the metal surface typically follows the Langmuir isotherm, indicating the formation of a monolayer. icrc.ac.irbohrium.com Studies show that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. nih.govresearchgate.net

Utilization as Building Blocks in Complex Chemical Synthesis

The 1,2,3-triazole core is a cornerstone of modern synthetic chemistry, largely due to the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which allows for its efficient and regioselective synthesis. nih.gov Consequently, 4-aryl-1,2,3-triazoles like this compound are readily accessible and serve as versatile building blocks for constructing more complex molecules with applications in medicinal chemistry and material science. mdpi.com

The synthetic utility of this scaffold can be categorized in several ways:

Functionalization of the Triazole Ring: The parent NH-triazole can be easily functionalized at the N1 position. Furthermore, the C5 position can be modified through lithiation followed by reaction with an electrophile. For instance, 1-methyl-4-phenyl-1H-1,2,3-triazole can be reacted with butyllithium (B86547) and ethyl formate (B1220265) to produce a 5-carboxaldehyde derivative, which can be oxidized to the corresponding carboxylic acid—an important intermediate for various drugs. researchgate.net

Use as a Stable Ligand: The triazole ring, with its nitrogen atoms, is an excellent ligand for coordinating with metal ions. 4-Aryl-1,2,3-triazoles have been used as versatile cyclometalating ligands to synthesize emissive cationic iridium(III) complexes, which are valuable as luminescent materials. nih.gov

As a Reactive Intermediate: The triazole ring is not merely an inert linker; it can participate in subsequent reactions. NH-1,2,3-triazoles can undergo denitrogenative ring-opening transformations when treated with certain electrophiles. This process cleaves the N1-N2 bond and eliminates N₂, providing access to diverse nitrogen-containing heterocycles and functionalized N-alkenyl compounds that would be difficult to synthesize otherwise. rsc.org

The ready availability of this compound makes it a valuable starting material for creating libraries of complex molecules for drug discovery, developing new organometallic catalysts, and designing advanced functional materials.

Future Directions and Emerging Research Avenues for 4 3 Methylphenyl 1h 1,2,3 Triazole

Development of Novel and Sustainable Synthetic Methodologies for Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives has been a central theme in heterocyclic chemistry, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," being a predominant method. rgmcet.edu.inacs.org Future research is increasingly focused on developing more sustainable and efficient synthetic protocols. Key areas of development include the use of eco-friendly solvents, alternative energy sources like microwave irradiation, and the design of novel catalytic systems. rgmcet.edu.inrsc.orgnih.gov

Recent advancements have explored metal-free synthesis and the use of heterogeneous catalysts to simplify purification and catalyst recovery. rsc.orgresearchgate.net For instance, iodine-promoted cyclization reactions have been developed for the synthesis of 4-aryl-NH-1,2,3-triazoles under metal- and azide-free conditions. researchgate.netorganic-chemistry.org Furthermore, the use of nanocatalysts, such as iron oxide magnetic nanoparticles embedded with copper, offers a green and efficient approach for triazole synthesis in aqueous media. rsc.orgresearchgate.net These methods not only enhance the environmental credentials of triazole synthesis but also broaden the scope for creating diverse derivatives. benthamdirect.com

Table 1: Emerging Sustainable Synthetic Methods for 1,2,3-Triazole Derivatives
MethodologyKey FeaturesPotential Advantages
Nanocatalysis (e.g., Fe/Cu embedded nanoparticles)Use of magnetic nanoparticles for easy catalyst separation. rsc.orgHigh efficiency, recyclability of catalyst, use of green solvents like water. rsc.org
Metal-Free CycloadditionsUtilizes reagents like molecular iodine to promote cyclization. researchgate.netorganic-chemistry.orgAvoids heavy metal contamination in the final product. researchgate.net
Microwave-Assisted SynthesisApplication of microwave irradiation to accelerate reaction rates. rgmcet.edu.inReduced reaction times, often leading to higher yields and cleaner products. rgmcet.edu.in
Multicomponent Reactions (MCRs)One-pot synthesis involving three or more starting materials. acs.orgHigh atom economy, operational simplicity, and rapid generation of molecular diversity. acs.org

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry is poised to play an increasingly pivotal role in the rational design of novel 4-(3-Methylphenyl)-1H-1,2,3-triazole derivatives with tailored properties. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations are becoming indispensable tools for predicting the biological activity and physicochemical properties of these compounds. acs.orgnih.govirjweb.com

Molecular docking studies, for example, can elucidate the binding modes of triazole derivatives with specific biological targets, such as enzymes or receptors, thereby guiding the design of more potent inhibitors. acs.orgrsc.org QSAR models correlate the structural features of a series of compounds with their biological activities, enabling the prediction of the potency of new, unsynthesized analogs. nih.govresearchgate.netnih.gov These predictive models can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. nih.govmdpi.com The integration of these computational approaches facilitates a deeper understanding of structure-function relationships, paving the way for the development of next-generation triazole-based therapeutics and functional materials. mdpi.comrsc.org

Table 2: Computational Approaches in Triazole Derivative Design
Computational MethodApplicationKey Insights Provided
Molecular DockingPredicting the binding orientation and affinity of a ligand to a target protein. acs.orgrsc.orgIdentification of key interactions, guiding lead optimization. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity. nih.govresearchgate.netPredicting the activity of novel compounds, identifying important structural features. nih.govnih.gov
Density Functional Theory (DFT)Calculating electronic structure and properties of molecules. irjweb.comUnderstanding molecular reactivity, orbital energies, and electrostatic potential. irjweb.com

Exploration of Undiscovered Biological Targets and Mechanisms (in vitro)

The 1,2,3-triazole scaffold is a recognized pharmacophore present in a wide array of biologically active compounds, exhibiting activities such as anticancer, antimicrobial, and antiviral properties. ijprajournal.comnih.govresearchgate.netnih.gov Future in vitro research will focus on identifying novel biological targets for this compound derivatives and elucidating their mechanisms of action. The structural features of the 1,2,3-triazole ring, including its ability to form hydrogen bonds and engage in dipole-dipole interactions, allow it to interact with a diverse range of biological macromolecules. researchgate.netmdpi.com

High-throughput screening of triazole libraries against various cell lines and enzyme panels can uncover previously unknown biological activities. nih.govzenodo.org Subsequent mechanistic studies can then delve into how these compounds exert their effects, for instance, by identifying specific enzyme inhibition kinetics or by observing their impact on cellular signaling pathways. researchgate.net The exploration of 1,2,3-triazole derivatives as inhibitors of enzymes like cruzipain and aromatase has already shown promise. nih.govmdpi.com The identification of new targets will open up new therapeutic avenues for diseases ranging from infectious diseases to neurodegenerative disorders. researchgate.netresearchgate.net

Expansion into Hybrid Materials and Nanotechnology Applications

The unique properties of the 1,2,3-triazole moiety, such as its high chemical stability and ability to act as a linker, make it an attractive building block for the development of advanced materials and for applications in nanotechnology. rsc.orgmdpi.com The "click" chemistry approach to synthesizing 1,2,3-triazoles is particularly well-suited for the functionalization of surfaces and nanoparticles. rsc.org

Future research in this area will likely focus on the development of triazole-based hybrid materials with novel optical, electronic, or mechanical properties. For example, incorporating this compound derivatives into polymer backbones could lead to materials with enhanced thermal stability or specific recognition capabilities. rsc.org In nanotechnology, triazole linkers can be used to attach bioactive molecules to nanoparticles for targeted drug delivery or to create functional coatings with antimicrobial or antifouling properties. researchgate.netrsc.org The versatility of the triazole ring as a connecting unit opens up a vast design space for creating sophisticated and functional nanomaterials. rsc.org

Interdisciplinary Approaches and Collaborative Research Initiatives

Addressing the complex challenges in science and technology requires a move away from siloed research towards more integrated, interdisciplinary approaches. The future of research on this compound will be significantly shaped by collaborations between chemists, biologists, materials scientists, and computational scientists. bioengineer.org

Such collaborative initiatives will be crucial for accelerating the translation of basic research findings into tangible applications. For instance, a project aimed at developing a new triazole-based anticancer agent would benefit from the combined expertise of synthetic chemists to create new compounds, biologists to perform in vitro and in vivo testing, and computational chemists to model drug-target interactions. bioengineer.org Similarly, the development of novel triazole-based materials will require close collaboration between materials scientists and chemists. These interdisciplinary efforts will foster innovation and are essential for tackling complex scientific questions and developing holistic solutions. bioengineer.org

Q & A

Q. What are the standard synthetic methodologies for 4-(3-Methylphenyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging regioselective 1,4-disubstituted triazole formation . For example, analogous compounds (e.g., 4-(4-methoxyphenyl)-1H-triazole derivatives) are synthesized using CuSO₄, sodium ascorbate, and THF/water solvent systems at 50°C for 16 hours, yielding ~60% . Optimization strategies include:

  • Adjusting catalyst loading (e.g., 10 mol% Cu(I)) to balance reactivity and side reactions.
  • Testing solvent polarity (e.g., DMF vs. THF) to improve substrate solubility .
  • Screening temperature (40–80°C) and reaction time (8–24 hours) to maximize conversion .

Q. How can spectroscopic and analytical techniques validate the structure and purity of this compound?

Key methods include:

  • ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., 1,4-substitution) and aromatic proton environments .
  • FT-IR : Identify triazole ring vibrations (e.g., C-N stretches at ~1,450 cm⁻¹) and substituent-specific bands (e.g., C-H bending for methyl groups) .
  • Elemental Analysis : Verify empirical formula (e.g., C₁₀H₉N₃ for this compound) with <0.4% deviation .
  • Melting Point : Compare experimental values (e.g., 23–25°C for parent 1H-1,2,3-triazole ) to assess purity.

Q. What are the key physicochemical properties of this compound, and how do they influence reactivity?

  • Polarity : The dipole moment (~5 D) enhances solubility in polar aprotic solvents (e.g., DMSO), aiding in biological assays .
  • Acidity/ Basicity : Weak basicity (pKa ~1.17) allows protonation under acidic conditions, influencing coordination chemistry .
  • Thermal Stability : Decomposition above 200°C (based on analogous triazoles) enables high-temperature reactions .

Advanced Research Questions

Q. How can the antimicrobial activity of this compound derivatives be systematically evaluated?

  • Assay Design : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance membrane disruption .
  • Cytotoxicity Screening : Compare IC₅₀ values in mammalian cells (e.g., HEK293) to ensure selectivity .

Q. What mechanistic insights explain the anticancer activity of this compound analogs targeting pJNK?

  • Molecular Docking : Simulate binding to JNK’s ATP-binding pocket using AutoDock Vina; prioritize compounds with hydrogen bonds to Met149 and hydrophobic interactions with Ile70 .
  • In Vitro Validation : Measure pJNK inhibition via Western blotting in MCF-7 cells treated with IC₅₀ doses (e.g., 4.78 μM for triazole derivative 5b ).

Q. How do substituents on the phenyl ring modulate the electronic and steric properties of 1,2,3-triazoles?

  • Electron-Donating Groups (e.g., -OCH₃) : Increase electron density at the triazole ring, enhancing π-π stacking in crystal packing .
  • Halogen Substituents (e.g., -Cl) : Improve lipophilicity (logP) for blood-brain barrier penetration in CNS-targeted drugs .
  • Steric Effects : Bulky groups (e.g., -CF₃) reduce rotational freedom, stabilizing bioactive conformations .

Q. What experimental and computational approaches are used to analyze triazole-protein interactions?

  • X-ray Crystallography : Resolve co-crystal structures (e.g., triazole-enzyme complexes) to identify key binding residues .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding, C-H···π interactions) in solid-state structures .
  • MD Simulations : Model ligand-receptor dynamics over 100 ns to assess stability of binding poses .

Q. How can conflicting synthetic yields (e.g., 31% vs. 61%) be resolved through mechanistic studies?

  • Kinetic Profiling : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., azide formation vs. cycloaddition) .
  • Catalyst Screening : Compare Cu(I) sources (e.g., CuBr vs. CuSO₄) and ligands (e.g., TBTA) to improve turnover .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., dimerization) and adjust stoichiometry .

Methodological Considerations

Q. What strategies mitigate regioselectivity challenges in triazole synthesis?

  • Catalyst Choice : Cu(I) ensures 1,4-regioselectivity, while Ru catalysts favor 1,5-isomers for diversification .
  • Microwave Assistance : Reduce reaction time (e.g., 1 hour vs. 16 hours) and improve yield via uniform heating .

Q. How is Hirshfeld surface analysis applied to triazole crystallography?

  • Surface Mapping : Visualize close contacts (e.g., N···H, C···H) to quantify intermolecular interactions .
  • Fingerprint Plots : Differentiate H-bonding (sharp spikes) from van der Waals interactions (diffuse regions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.